molecular formula C13H22ClN B1584561 1-Octylpyridinium chloride CAS No. 4086-73-1

1-Octylpyridinium chloride

Cat. No.: B1584561
CAS No.: 4086-73-1
M. Wt: 227.77 g/mol
InChI Key: OVIYAWWBKPWUOH-UHFFFAOYSA-M
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Description

1-Octylpyridinium chloride is a quaternary ammonium compound with the molecular formula C13H22ClN. It is a member of the pyridinium salts family, characterized by the presence of a pyridinium ring substituted with an octyl group. This compound is known for its surfactant properties and is used in various scientific and industrial applications.

Preparation Methods

1-Octylpyridinium chloride can be synthesized through a quaternization reaction. The most common method involves the reaction of pyridine with 1-chlorooctane. The reaction is typically carried out in an organic solvent such as ethyl acetate under reflux conditions for an extended period, usually around 96 hours . The product is then purified by recrystallization from a suitable solvent.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

1-Octylpyridinium chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis and other applications.

Common reagents used in these reactions include strong nucleophiles like hydroxide ions, and conditions often involve aqueous or organic solvents depending on the desired reaction.

Scientific Research Applications

1-Octylpyridinium chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Octylpyridinium chloride can be compared with other pyridinium salts such as:

This compound is unique due to its balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

IUPAC Name

1-octylpyridin-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N.ClH/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14;/h7,9-10,12-13H,2-6,8,11H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIYAWWBKPWUOH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+]1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90961272
Record name 1-Octylpyridin-1-ium chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4086-73-1
Record name Octylpyridinium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4086-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Octylpyridinium chloride
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Record name 1-Octylpyridin-1-ium chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-octylpyridinium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-Octylpyridinium chloride interact with neutral nitrogen-containing compounds in fuel, and what makes it suitable for this application?

A1: this compound is a chloride-based ionic liquid (IL). These ILs are known to exhibit unique selectivity towards certain compounds, including nitrogen-containing compounds. While the exact mechanism of interaction isn't fully detailed in the research [], it suggests that this compound demonstrates a higher affinity for nitrogen-containing compounds over sulfur-containing compounds present in the fuel. This selective interaction likely stems from a combination of factors, including the cation-pi interactions between the pyridinium ring of the IL and the aromatic rings often present in nitrogen-containing compounds, as well as the ability of the chloride anion to form hydrogen bonds. This selectivity, coupled with its low solubility in the fuel, allows for efficient extraction of the targeted compounds.

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